molecular formula C19H17ClO4S B2513511 4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate CAS No. 1206144-13-9

4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate

Cat. No. B2513511
CAS RN: 1206144-13-9
M. Wt: 376.85
InChI Key: COFCFTZKGFFPDT-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl 4-methoxynaphthalene-1-sulfonate, also known as CDNS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDNS is a sulfonated naphthalene derivative that has been synthesized using various methods. The compound has been studied for its potential applications in biochemical and physiological research, particularly in the area of neuroscience.

Scientific Research Applications

Sulfonation Reactions

Research by Wit, A. Woldhuis, and H. Cerfontain (2010) discusses the sulfonation of various phenyl methanesulfonates. Their work shows the formation of sulfonic acid through the reaction of methyl phenyl sulfate with sulfuric acid, yielding phenol-4-sulfonic acid. This research provides insights into the behavior of similar compounds in sulfonation reactions.

Hydrogen Bond Formation

A study on hydrogen bond formation between diphenylamines and dimethyl sulfoxide, including 4-methoxy derivatives, by Hirota, Shinozuka, and Hamada (1974) offers valuable information on the enthalpic changes and substituent effects in these systems.

Synthesis of Optically Active Sulfoxides

Bell and McCaffery (1994) have conducted research on the synthesis of optically active sulfoxides using menthyl 2-methoxynaphthalene-1-sulfinates. This study contributes to the understanding of reactions forming optically active compounds.

Aromatic Nucleophilic Substitution

Research by Hasegawa Yoshinori (1983) on the nucleophilic substitution of 4-methoxy- and 4-chloro-3,5-dinitrobenzoic acids in aqueous dimethyl sulfoxide offers insights into the formation of anionic σ-complexes, which is significant for understanding reactions involving similar chemical structures.

Fuel-Cell Applications

The synthesis of sulfonated poly(arylene ether sulfone)s containing fluorenyl groups, as researched by Bae, Miyatake, and Watanabe (2009), highlights the potential application of similar compounds in fuel-cell technology due to their proton conductivity and mechanical properties.

Photoremovable Protecting Groups

A study on 2,5-dimethylphenacyl phosphoric and sulfonic esters as photoremovable protecting groups by Klán et al. (2002) demonstrates the release of corresponding acids upon irradiation, which is relevant for organic synthesis and biochemistry applications involving similar chemical structures.

Near-Infrared Dye for Cancer Detection

Pham, Medarova, and Moore (2005) developed a water-soluble near-infrared dye for cancer detection using optical imaging. This research is significant for medical applications and could guide similar studies involving the compound .

properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 4-methoxynaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO4S/c1-12-10-14(11-13(2)19(12)20)24-25(21,22)18-9-8-17(23-3)15-6-4-5-7-16(15)18/h4-11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFCFTZKGFFPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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